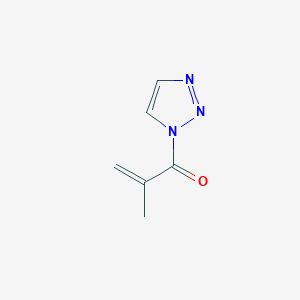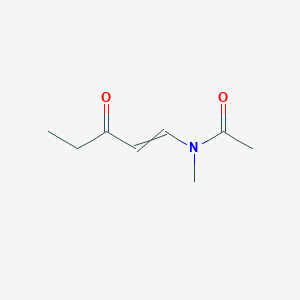
1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- is a derivative of 1,2,3-triazole, a five-membered ring compound containing two carbon atoms and three nitrogen atoms. This compound is known for its stability and versatility, making it a valuable building block in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole derivatives can be synthesized through several methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of azides with alkynes. This reaction can be catalyzed by copper or ruthenium to yield 1,4- or 1,5-disubstituted triazoles, respectively . Another method involves the oxidative coupling of glyoxal, hydrazine, and sodium nitrite .
Industrial Production Methods: Industrial production often employs continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst. This method allows for high yields and functional group tolerance, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various hydrogenated products.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- involves its ability to interact with various molecular targets and pathways. It can act as a proton conductor in polymer electrolyte membranes, promoting intermolecular proton-transfer mechanisms . Additionally, it can modulate receptors such as the PXR receptor, providing insights into receptor-specific drug design .
Comparación Con Compuestos Similares
Uniqueness: 1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- is unique due to its stability, versatility, and ability to undergo a wide range of chemical reactions. Its applications in medicinal chemistry and industrial processes highlight its importance compared to other similar compounds .
Propiedades
Número CAS |
59734-10-0 |
|---|---|
Fórmula molecular |
C6H7N3O |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
2-methyl-1-(triazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C6H7N3O/c1-5(2)6(10)9-4-3-7-8-9/h3-4H,1H2,2H3 |
Clave InChI |
FQOAGBFETJSKSC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)N1C=CN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)



![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)

![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)

